2,2,6,6-Tetramethylpiperidine 2,2,6,6-Tetramethylpiperidine a neuronal nicotinic AChR antagonist. Potent ganglioblocker. Hypotensive. Good penetration of biological membranes. Secondary analog of Pempidine and Temechine. Antioxidant, radical scavenger. Piperidine derivative, , synthetic.
For comparative information see the attached 4 tables. Cell permeant central nicotinic acetylcholine receptor blocker without action on skeleton muscle innervation [1-5]. Antioxidant (precursor of stable TEMPO nitroxyl radical): together with PEMPIDINE can be used for testing the possibility of antioxydant contribution into any observed biological activity of TEMPIDINE. Potential antimitotic (ask for the TEMPIDONE data).

Brand Name: Vulcanchem
CAS No.: 768-66-1
VCID: VC20820197
InChI: InChI=1S/C9H19N/c1-8(2)6-5-7-9(3,4)10-8/h10H,5-7H2,1-4H3
SMILES: CC1(CCCC(N1)(C)C)C
Molecular Formula: C9H19N
Molecular Weight: 141.25 g/mol

2,2,6,6-Tetramethylpiperidine

CAS No.: 768-66-1

Cat. No.: VC20820197

Molecular Formula: C9H19N

Molecular Weight: 141.25 g/mol

* For research use only. Not for human or veterinary use.

2,2,6,6-Tetramethylpiperidine - 768-66-1

Specification

Description a neuronal nicotinic AChR antagonist. Potent ganglioblocker. Hypotensive. Good penetration of biological membranes. Secondary analog of Pempidine and Temechine. Antioxidant, radical scavenger. Piperidine derivative, , synthetic.
For comparative information see the attached 4 tables. Cell permeant central nicotinic acetylcholine receptor blocker without action on skeleton muscle innervation [1-5]. Antioxidant (precursor of stable TEMPO nitroxyl radical): together with PEMPIDINE can be used for testing the possibility of antioxydant contribution into any observed biological activity of TEMPIDINE. Potential antimitotic (ask for the TEMPIDONE data).

CAS No. 768-66-1
Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
IUPAC Name 2,2,6,6-tetramethylpiperidine
Standard InChI InChI=1S/C9H19N/c1-8(2)6-5-7-9(3,4)10-8/h10H,5-7H2,1-4H3
Standard InChI Key RKMGAJGJIURJSJ-UHFFFAOYSA-N
SMILES CC1(CCCC(N1)(C)C)C
Canonical SMILES CC1(CCCC(N1)(C)C)C
Boiling Point 156.0 °C

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